molecular formula C11H19NO4 B15242093 Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Cat. No.: B15242093
M. Wt: 229.27 g/mol
InChI Key: PFUPMNIOAZUCHN-DJLDLDEBSA-N
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Description

Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate (CAS: 1341038-77-4) is a bicyclic compound featuring a fused furo-pyrrolidine scaffold. The structure includes a hydroxyl group at position 3 and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the pyrrolidine ring.

Key structural characteristics:

  • Furo[3,4-b]pyrrole core: A 5/5 fused ring system with oxygen in the furan moiety.
  • Stereochemistry: The 3S,3aS,6aR configuration defines the spatial arrangement of substituents.
  • Functional groups: Hydroxyl (polar, hydrogen-bonding) and Boc (protecting group for amines).

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (3S,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

PFUPMNIOAZUCHN-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of advanced technologies and equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a more saturated ring system .

Scientific Research Applications

Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on the molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Furo-Pyrrolidine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound Furo[3,4-b]pyrrole 3-OH, Boc-protected N C12H21NO4 243.30 Reference structure
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate Furo[3,4-c]pyrrole 5-Benzyl, Boc-protected N C19H26N2O3 330.43 Benzyl substituent; [3,4-c] fusion
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Furo[2,3-c]pyrrole 3-NH2, Boc-protected N C11H20N2O3 228.29 Amino substituent; [2,3-c] fusion
Racemic-(3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate Pyrano[3,2-b]pyrrole 3-OH, Boc-protected N C13H23NO4 257.32 Pyran (6-membered) vs. furan ring
Key Observations:

Ring Fusion Position : The target compound’s furo[3,4-b]pyrrole core differs from furo[3,4-c] () and furo[2,3-c] () analogues in ring connectivity, influencing steric and electronic properties.

Boc protection is a common feature, stabilizing the nitrogen atom during synthetic workflows.

Table 2: In Vitro and Physicochemical Data
Compound Name Solubility (HT-Solubility) ATX Enzyme Inhibition (IC50) Glutathione Adduct Formation Reference
Target Compound Not reported Not reported Not reported -
(3aS,6aS)-tert-butyl 5-benzyl-pyrrolo[3,4-b]pyrrole-1-carboxylate () 12 µM (phosphate buffer) 50 nM (ATX inhibition) Low reactivity
cis-3-Boc-1-amino-3-azabicyclo[3.1.0]hexane (SY124233) 25 µM >1 µM Moderate reactivity
Key Observations:
  • ATX Inhibition : Benzyl-substituted analogues () show potent inhibitory activity against autotaxin (ATX), a therapeutic target in fibrosis and cancer . The target compound’s hydroxyl group may alter binding affinity.
  • Metabolic Stability : Glutathione adduct screening () suggests that bulky substituents (e.g., benzyl) reduce metabolic reactivity compared to smaller groups like hydroxyl.

Biological Activity

Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate (CAS Number: 1251014-36-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, including case studies and relevant data tables.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound involves several steps that yield a racemic mixture, which can then be resolved into its enantiomers for enhanced biological activity. The methods used in synthesizing this compound are crucial for obtaining high yields and purity levels. Notably, enzymatic resolution techniques have been developed to separate the more biologically active enantiomer from the racemic mixture .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various derivatives related to the furo[3,4-b]pyrrole structure. While specific data on this compound is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 0.03 μg/mL against Mycobacterium tuberculosis (Mtb) strains .
CompoundMIC (μg/mL)Activity
Derivative A0.03Potent against Mtb
Derivative B0.25Comparable to levofloxacin
Derivative C2.0Moderate activity against Mtb

The mechanism of action for compounds in this class often involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication and transcription. This inhibition leads to cell death and provides a potential therapeutic avenue for treating resistant bacterial infections .

Case Studies

Case Study 1: Antitubercular Activity

In a study evaluating various pyrazole-based compounds, those with structural similarities to this compound exhibited significant antitubercular activity. The study reported that certain derivatives achieved MIC values comparable to first-line anti-TB drugs .

Case Study 2: Antibacterial Screening

Another investigation screened several derivatives against Staphylococcus aureus and found that specific modifications in the chemical structure led to enhanced antibacterial efficacy. For instance, compounds with halogen substitutions showed improved activity profiles .

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